molecular formula C25H46O6 B3051420 Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester CAS No. 33599-07-4

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester

Cat. No.: B3051420
CAS No.: 33599-07-4
M. Wt: 442.6 g/mol
InChI Key: WSYNAKWAAXYNMW-UHFFFAOYSA-N
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Description

2, 3-Diacetoxypropyl stearate belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. 2, 3-Diacetoxypropyl stearate is considered to be a practically insoluble (in water) and relatively neutral molecule.

Biological Activity

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as stearic acid diacetate or glycerol 1-octadecanoate diacetate, is a complex organic compound with significant biological activity. Its structure consists of a glycerol backbone with two acetyloxy groups and an octadecanoic acid moiety. This compound is of interest in various fields including biochemistry, pharmacology, and industrial applications due to its unique properties and potential therapeutic benefits.

  • Molecular Formula: C25_{25}H46_{46}O6_6
  • Molecular Weight: 442.63 g/mol
  • CAS Registry Number: 33599-07-4

The compound is characterized by its stability and reactivity due to the presence of ester groups, which can be hydrolyzed by lipases to release octadecanoic acid and glycerol .

The biological activity of this compound primarily involves its interaction with lipid membranes and enzymes. The hydrolysis of the ester groups by lipases is a critical step that enhances its bioavailability and therapeutic efficacy. This process allows for the release of fatty acids and glycerol, which can then participate in various metabolic pathways .

Biological Activities

  • Antioxidant Properties:
    • The compound has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
    • Studies indicate that it may help in reducing lipid peroxidation in biological systems.
  • Anti-inflammatory Effects:
    • Research suggests that octadecanoic acid derivatives can modulate inflammatory responses. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when cells are treated with this compound .
  • Lipid Metabolism:
    • Octadecanoic acid plays a significant role in lipid metabolism, influencing pathways involved in energy storage and utilization.
    • It has been studied for its potential use in lipid-based drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .

Study on Toxicity and Safety

A toxicokinetic study conducted on rats evaluated the safety profile of this compound. The results indicated:

  • No observed adverse effects (NOAEL) at doses up to 5000 mg/kg body weight.
  • The compound was extensively hydrolyzed in the intestine, with rapid excretion primarily as CO₂, suggesting low systemic absorption and toxicity .

Clinical Application Research

In a clinical setting, octadecanoic acid derivatives have been explored for their potential applications in drug formulations. A study highlighted its effectiveness as an excipient in enhancing the stability and release profiles of certain pharmaceuticals .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular Weight
This compoundC25_{25}H46_{46}O6_6442.63 g/mol
Octadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl esterC25_{25}H50_{50}O4_4426.67 g/mol
Octadecanoic acid, 2,3-dihydroxypropyl esterC21_{21}H42_{42}O4_4358.57 g/mol

This table illustrates the molecular diversity among compounds related to octadecanoic acid and highlights how structural variations can influence biological activity.

Properties

IUPAC Name

2,3-diacetyloxypropyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYNAKWAAXYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274041
Record name 2,3-Diaceto-1-stearin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33599-07-4
Record name NSC83201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diaceto-1-stearin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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